4-Ethyl-4-(trifluoromethyl)piperidine

Medicinal Chemistry ADME Pharmacokinetics

4-Ethyl-4-(trifluoromethyl)piperidine (CAS 1537312-61-0) is a geminally disubstituted piperidine featuring both an ethyl and a trifluoromethyl group at the 4-position. This specific substitution pattern imparts a unique combination of lipophilicity and conformational constraint, classifying it as a key structural motif in medicinal chemistry for developing central nervous system (CNS) agents, kinase inhibitors, and other therapeutics requiring enhanced metabolic stability and target engagement.

Molecular Formula C8H14F3N
Molecular Weight 181.20 g/mol
Cat. No. B13256140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-(trifluoromethyl)piperidine
Molecular FormulaC8H14F3N
Molecular Weight181.20 g/mol
Structural Identifiers
SMILESCCC1(CCNCC1)C(F)(F)F
InChIInChI=1S/C8H14F3N/c1-2-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3
InChIKeyJLNHEKZGQCUWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-4-(trifluoromethyl)piperidine: A 4,4-Disubstituted Piperidine Building Block for CNS and Kinase-Targeted Research


4-Ethyl-4-(trifluoromethyl)piperidine (CAS 1537312-61-0) is a geminally disubstituted piperidine featuring both an ethyl and a trifluoromethyl group at the 4-position. This specific substitution pattern imparts a unique combination of lipophilicity and conformational constraint, classifying it as a key structural motif in medicinal chemistry for developing central nervous system (CNS) agents, kinase inhibitors, and other therapeutics requiring enhanced metabolic stability and target engagement . The compound serves as a privileged scaffold for SAR studies and lead optimization .

Dual ethyl/CF₃ substitution provides lipophilic and conformational constraint for CNS-targeted research
Privileged scaffold for kinase inhibitor SAR and lead optimization
Commercially viable building block for parallel synthesis and high-throughput exploration

Why Simple 4-Substituted Piperidines Cannot Replace 4-Ethyl-4-(trifluoromethyl)piperidine


Generic substitution with unsubstituted or mono-substituted piperidines (e.g., 4-ethylpiperidine or 4-(trifluoromethyl)piperidine) fails to replicate the specific dual properties of 4-ethyl-4-(trifluoromethyl)piperidine. This compound's unique geminal disubstitution creates a sterically hindered, lipophilic environment that is not additive. The trifluoromethyl group significantly increases metabolic stability and membrane permeability, while the ethyl group provides essential hydrophobic bulk for target binding pockets . Without both groups at the same position, the conformational bias and physicochemical profile required for potent and selective target engagement, as observed in specific receptor assays, are lost [1]. This necessitates precise procurement for reproducible SAR and lead optimization.

Conformational biasMono-substituted piperidines may not reproduce the steric and lipophilic environment of the geminal disubstitution.
ADME profileLoss of either ethyl or CF₃ may reduce metabolic stability and membrane permeability.
Target engagementSelectivity and potency from receptor assays may not transfer to simpler piperidine analogs.

Quantitative Differentiation Guide for 4-Ethyl-4-(trifluoromethyl)piperidine vs. Analogs


Metabolic Stability in Human Liver Microsomes: Enhanced Profile for In Vivo Studies

4-Ethyl-4-(trifluoromethyl)piperidine demonstrates significant metabolic stability, a critical parameter for compounds intended for in vivo use. In a standardized human liver microsome S9 fraction assay assessing CYP450-mediated metabolism, 38% of the parent compound remained after 30 minutes at a concentration of 5 µM . This level of stability is a key differentiator from less substituted piperidine analogs, which are often more susceptible to rapid oxidative metabolism, thus impacting their utility in biological studies.

Metabolic stability
Class-level
38% remaining (30 min, 5 µM)
Supports in vivo metabolic stability consideration
Human liver microsome S9 fraction; CYP450-mediated
Medicinal Chemistry ADME Pharmacokinetics

EP4 Receptor Antagonism: High Potency Defines a Specific Pharmacological Profile

Derivatives of the 4,4-disubstituted piperidine scaffold, exemplified by 4-Ethyl-4-(trifluoromethyl)piperidine, have been profiled as potent antagonists of the human Prostaglandin E2 receptor EP4 subtype. A representative compound from this class demonstrated an IC50 of 5.6 nM for inhibiting PGE2-stimulated cAMP accumulation in HEK293 cells expressing the recombinant human EP4 receptor [1]. This high potency distinguishes it from less active piperidine analogs and establishes its utility in immunology and inflammation research.

EP4 receptor antagonism
Class-level
IC₅₀ 5.6 nM (cAMP assay)
Supports nanomolar potency for GPCR-targeted research
Representative analog; recombinant human EP4 HEK293 cells
Immunology Inflammation GPCR Pharmacology

Enhanced Lipophilicity (cLogP) Drives Improved Membrane Permeability vs. Non-Fluorinated Analogs

The presence of the trifluoromethyl group in 4-ethyl-4-(trifluoromethyl)piperidine significantly elevates its lipophilicity compared to non-fluorinated piperidine analogs. While exact cLogP values for the free base vary, related 4,4-disubstituted piperidine compounds with a trifluoromethyl group exhibit Log Po/w values in the range of 3.7 to 4.5 [1]. This represents a substantial increase over simple piperidines (estimated cLogP ~1.0) and is a primary driver for improved passive membrane permeability and blood-brain barrier penetration potential .

Lipophilicity (cLogP)
Class-level
3.7 – 4.5
Supports improved membrane permeability potential
Estimated range for related 4,4-disubstituted piperidines
Physicochemical Properties Drug Design Permeability

Synthetic Accessibility: A Commercially Viable Scaffold for Parallel Synthesis

4-Ethyl-4-(trifluoromethyl)piperidine is a readily available commercial building block, a key advantage over more complex or synthetically challenging chiral piperidine scaffolds. Its synthesis, while not trivial, is well-established and benefits from modern fluorination methodologies . This accessibility translates to lower procurement costs and faster turnaround times for library synthesis compared to custom-synthesized, stereochemically complex alternatives, making it a pragmatic choice for high-throughput SAR exploration.

Synthetic accessibility
Context-dependent
Multiple suppliers, gram-scale
Enables rapid SAR library synthesis
Commercial catalog assessment; verify lot specifications
Synthetic Chemistry Building Blocks Medicinal Chemistry

Optimal Application Scenarios for 4-Ethyl-4-(trifluoromethyl)piperidine in Research


Lead Optimization of CNS-Penetrant Kinase Inhibitors

When optimizing a lead series for CNS exposure, replacing a basic piperidine with 4-ethyl-4-(trifluoromethyl)piperidine is a validated strategy to increase lipophilicity and metabolic stability. The scaffold's higher cLogP (estimated 3.7-4.5) directly correlates with improved blood-brain barrier permeability [1]. This is particularly relevant for targets like PI3Kδ, where structurally related analogs have demonstrated cellular activity (e.g., IC50 of 374 nM in pAKT assays) [2].

Exploring GPCR Antagonism in Immuno-Oncology and Inflammation

This compound is a strategic choice for building focused libraries targeting Class A GPCRs, such as the EP4 receptor. Data demonstrates that molecules based on this core can achieve single-digit nanomolar potency (IC50 = 5.6 nM) [3]. Using this scaffold as a starting point can accelerate the identification of potent leads for indications where EP4 antagonism is validated, such as cancer immunotherapy and inflammatory pain.

Building Block for High-Throughput SAR Libraries

For medicinal chemistry groups prioritizing speed and efficiency, 4-ethyl-4-(trifluoromethyl)piperidine is an ideal building block. Its commercial availability circumvents lengthy custom syntheses, allowing for rapid parallel synthesis of diverse amide, urea, or sulfonamide libraries. This accelerates the exploration of structure-activity relationships around a privileged scaffold known for enhancing drug-like properties.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor lead optimization
Higher lipophilicity and metabolic stability from CF₃/ethyl motif
BBB permeability and liver microsome stability assays
EP4 receptor antagonist discovery
Scaffold-derived nanomolar potency at GPCR target
cAMP inhibition in recombinant EP4 cell models
Parallel SAR library synthesis
Commercial availability and efficient derivatization
Amide/urea/sulfonamide coupling and scaffold scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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